![molecular formula C17H20N2O B2536070 N'-tert-butyl-N'-phenylbenzohydrazide CAS No. 866153-75-5](/img/structure/B2536070.png)
N'-tert-butyl-N'-phenylbenzohydrazide
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Overview
Description
“N’-tert-butyl-N’-phenylbenzohydrazide” is a chemical compound . It is used for research purposes . The molecular formula of this compound is C17H20N2O .
Synthesis Analysis
The synthesis of “N’-tert-butyl-N’-phenylbenzohydrazide” and its analogues has been reported in various studies . For instance, a study reported the synthesis of nine homo-bis-nitrones as alpha-phenyl-N-tert-butylnitrone (PBN) analogues for stroke therapy . Another study reported the synthesis of the title compound from the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with N’-tert-Butyl-3-methoxylbenzohydrazine .Molecular Structure Analysis
The molecular structure of “N’-tert-butyl-N’-phenylbenzohydrazide” includes a total of 41 bonds. There are 21 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds .Scientific Research Applications
Synthesis and Characterization N'-tert-butyl-N'-phenylbenzohydrazide and its analogues are synthesized for various applications, including the study of their crystal structures, spectroscopic properties, and reactivity. For instance, the synthesis and characterization of carbacylamidophosphate compounds, which share structural similarities with this compound, have been explored to understand their structural and conformational properties using techniques like X-ray diffraction and spectroscopy (Gholivand et al., 2009).
Biological Activities Compounds related to this compound exhibit a range of biological activities. Schiff base compounds derived from N'-substituted benzohydrazide have shown remarkable biological activities, including antibacterial, antifungal, and antioxidant activities, as well as interaction with DNA, which suggests potential applications in medical research and drug development (Sirajuddin et al., 2013).
Insecticidal Activity Several studies have focused on modifying the structure of this compound to enhance its insecticidal activity. For example, analogues designed by modifying the tert-butylhydrazine moieties have been evaluated for their effectiveness against certain pests, showing that structural modifications can lead to high insecticidal activity, indicating potential for agricultural applications (Sawada et al., 2003).
Chemical Properties and Applications The physicochemical properties of derivatives of this compound, such as hydrazides of 4-tert-butylbenzoic acid, have been studied for their potential applications in extraction technology. These studies involve examining solubility, acid-base properties, and hydrolytic stability, which are crucial for their application in various industrial processes (Pashkina et al., 2014).
Supramolecular Chemistry Research into the synthesis of new p-tert-butylthiacalix[4]arenes functionalized with hydrazides highlights the ability of these compounds to form supramolecular assemblies with metals and organic acids. This opens up possibilities for their use in developing new materials with specific recognition and binding capabilities, which could have applications in sensing, catalysis, and nanotechnology (Yushkova et al., 2012).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through the phenyl and tert-butyl groups, which are known to participate in various chemical reactions .
Biochemical Pathways
Given the compound’s structure, it may be involved in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The impact of these properties on the bioavailability of N’-tert-butyl-N’-phenylbenzohydrazide is currently unknown .
properties
IUPAC Name |
N'-tert-butyl-N'-phenylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)19(15-12-8-5-9-13-15)18-16(20)14-10-6-4-7-11-14/h4-13H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWLYXPWEJIVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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